

BRD0705: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: BRD0705

Cat. No.: B2589819

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For Researchers, Scientists, and Drug Development Professionals

BRD0705 is a potent and orally active inhibitor of Glycogen Synthase Kinase 3 α (GSK3 α) with notable paralog selectivity. This guide provides a comprehensive comparison of **BRD0705**'s performance against other kinases, supported by experimental data, to inform research and drug development decisions.

Quantitative Kinase Selectivity Profile

BRD0705 demonstrates a high degree of selectivity for GSK3 α over its close homolog GSK3 β and a broader panel of human kinases. The following table summarizes the inhibitory activity of **BRD0705** against key kinases.

Kinase Target	IC50 (nM)	Selectivity vs. GSK3 α (fold)
GSK3 α	66	1
GSK3 β	515	8-fold less sensitive
CDK2	6,870	104-fold less sensitive
CDK5	9,200	139-fold less sensitive
CDK3	9,740	148-fold less sensitive

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

BRD0705 was profiled against a panel of 311 different kinases and demonstrated excellent overall selectivity.[\[1\]](#)[\[3\]](#)[\[4\]](#) The most potently inhibited off-target kinases belong to the Cyclin-Dependent Kinase (CDK) family, yet they are still inhibited with significantly lower potency compared to GSK3 α .[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The selectivity of **BRD0705** was determined using rigorous biochemical and cell-based assays.

Kinase Inhibition Assay (Biochemical)

Principle: A motility-shift microfluidic assay was utilized to measure the phosphorylation of a synthetic substrate by purified GSK3 α and GSK3 β enzymes. The IC₅₀ values were determined at the K_m of ATP.

Methodology:

- Purified recombinant GSK3 α or GSK3 β enzyme was incubated with a synthetic peptide substrate and ATP.
- **BRD0705** was added in a 12-point dose-response curve, typically starting at a high concentration (e.g., 33.3 μ M) with 3-fold serial dilutions.
- The reaction mixture was introduced into a microfluidic device where the phosphorylated and unphosphorylated substrates were separated based on their electrophoretic mobility.
- The extent of phosphorylation was quantified, and IC₅₀ values were calculated by fitting the data to a dose-response curve.[\[4\]](#)

Cellular Target Engagement Assay

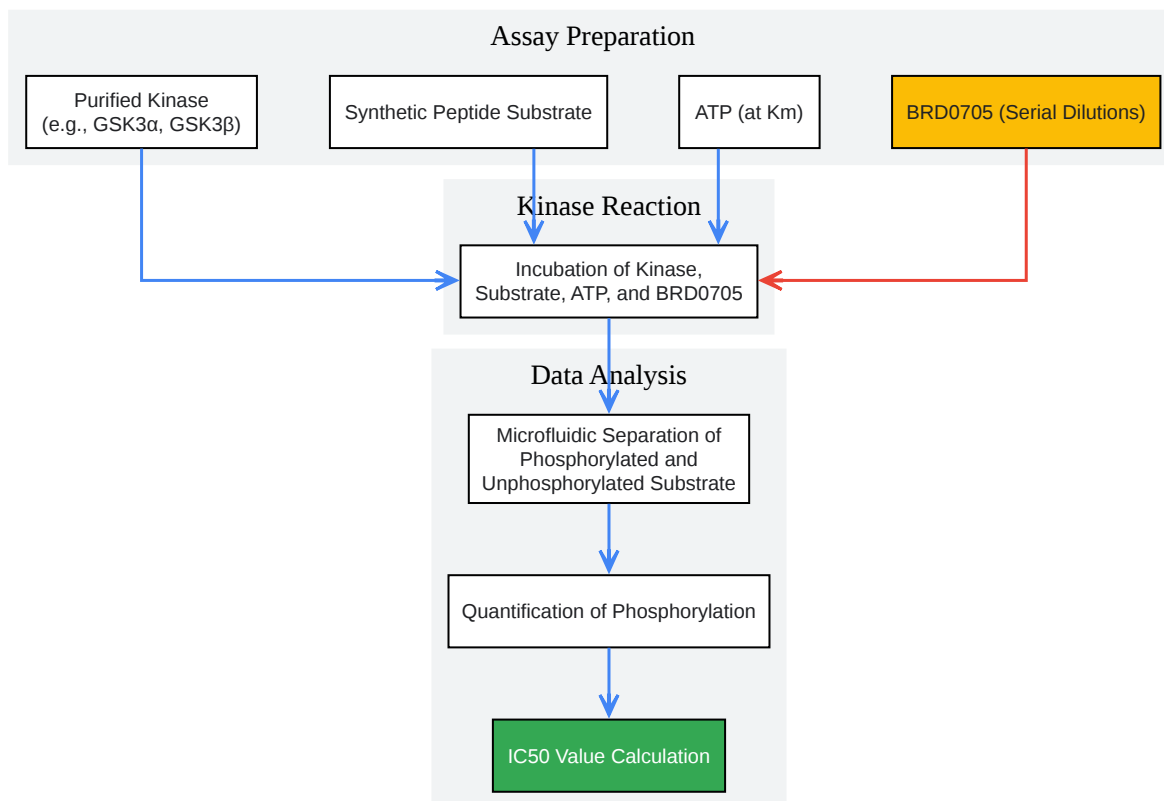
Principle: A Bioluminescence Resonance Energy Transfer (BRET) assay was employed in intact cells to measure the binding affinity (K_d) of **BRD0705** to GSK3 α .

Methodology:

- HEK293 cells were engineered to express GSK3 α fused to a BRET donor protein and a fluorescent tracer that binds to the ATP pocket of the kinase.
- **BRD0705** was added to the cells, where it competes with the tracer for binding to GSK3 α .
- The displacement of the tracer by **BRD0705** leads to a decrease in the BRET signal.
- The K_d was determined by measuring the concentration of **BRD0705** required to displace 50% of the tracer. In this cellular context, **BRD0705** demonstrated a K_d of 4.8 μ M for GSK3 α .
[\[1\]](#)[\[4\]](#)

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of **BRD0705**'s action, the following diagrams are provided.



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Caption: Workflow for determining kinase IC₅₀ values using a motility-shift microfluidic assay.

Caption: Simplified signaling pathway showing the selective inhibition of GSK3α by **BRD0705**.

Conclusion

BRD0705 is a highly selective inhibitor of GSK3α. Its selectivity has been rigorously characterized using biochemical and cell-based assays. A key advantage of **BRD0705** is its ability to inhibit GSK3α without significantly affecting GSK3β, thereby avoiding the stabilization of β-catenin, a potential concern for pan-GSK3 inhibitors.[4][5] This paralog-selective profile

makes **BRD0705** a valuable tool for studying the specific roles of GSK3 α in normal physiology and in diseases such as acute myeloid leukemia (AML).[1][4][5]

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